2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN7O3/c1-10-6-13(22-28-10)20-14(26)8-24-9-19-16-15(17(24)27)21-23-25(16)7-11-2-4-12(18)5-3-11/h2-6,9H,7-8H2,1H3,(H,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYXCBGOHVXGMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the fluorophenyl group and the oxazole moiety. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the synthesis process. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for pharmaceutical or research applications .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include halogenated compounds, amines, and various catalysts. The reaction conditions often require controlled temperatures, pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties :
- Compounds containing triazole moieties have demonstrated significant antimicrobial activity against a range of pathogens. For instance, derivatives similar to the target compound have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. Studies indicate that certain triazolo-pyrimidine derivatives exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
-
Anticancer Potential :
- Research has highlighted the role of triazole derivatives in cancer therapy. They have been found to induce apoptosis in cancer cells and inhibit tumor growth in various models. The presence of the oxazole moiety may enhance these effects by modulating cellular pathways involved in cancer progression .
- Antiviral Activity :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Triazolo[4,5-d]pyrimidin vs. Triazolo[4,3-c]pyrimidin
- Compound from : N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide Structural Differences: The triazolo-pyrimidine core is a [4,3-c] isomer instead of [4,5-d], altering ring junction geometry. Functional Impact: Isomeric differences may affect binding pocket compatibility in target proteins. The [4,3-c] isomer’s planar arrangement could reduce steric hindrance compared to the [4,5-d] scaffold .
Triazolo-pyrimidine vs. Pyrazolo-pyrimidine
- Compound from : Pyrazolo[3,4-d]pyrimidine derivatives (e.g., Example 83)
- Structural Differences : Replacement of the triazole ring with a pyrazole in the fused heterocycle.
- Functional Impact : Pyrazole-containing cores are common in kinase inhibitors (e.g., CDK inhibitors). The triazolo-pyrimidine may offer enhanced hydrogen-bonding capacity due to the additional nitrogen atom .
Substituent Variations
Phenyl Group Modifications
Acetamide Linker Diversity
- Compound : Features a tetrahydrobenzo-oxazolo-oxazine-acetamide linker, which may confer rigidity and improve target selectivity .
Bioactivity and Target Correlations
- Insights : Compounds with triazolo-pyrimidine cores and fluorinated aryl groups cluster into bioactivity groups associated with kinase inhibition (e.g., EGFR, VEGFR). The oxazole substituent in the target compound may align with bioactivity profiles seen in similarly substituted kinase inhibitors .
- Contrast with Pyrazolo-pyrimidines (): Pyrazolo derivatives in Example 83 show chromenone and isopropoxy groups, which are linked to anti-inflammatory activity. This suggests divergent therapeutic applications despite structural similarities .
Biological Activity
The compound 2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS Number: 847382-52-9) is a novel triazolopyrimidine derivative that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its effects on various biological targets and its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C20H17FN6O3 |
| Molecular Weight | 408.4 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It has been reported to modulate protein kinase activity and exhibit inhibitory effects on several key enzymes involved in metabolic pathways.
Enzyme Inhibition
Research indicates that derivatives similar to this compound demonstrate significant inhibitory activity against:
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : These enzymes are critical in neurotransmission and are targets for Alzheimer's disease treatment. The compound exhibited IC50 values indicating moderate inhibition against these enzymes.
- Cyclooxygenase (COX) : Compounds in this class have been shown to inhibit COX enzymes, which are involved in inflammation and pain pathways.
In Vitro Studies
Several studies have evaluated the biological activity of triazolopyrimidine derivatives:
- Cytotoxicity : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The results showed a dose-dependent cytotoxic effect with IC50 values suggesting moderate to high potency.
- Antioxidant Activity : The ability to scavenge free radicals was assessed using DPPH and ABTS assays. The compound demonstrated significant antioxidant properties, which may contribute to its therapeutic potential.
- Molecular Docking Studies : In silico studies revealed that the compound binds effectively to target proteins through hydrogen bonding and hydrophobic interactions. This docking analysis supports the observed biological activities and provides insight into the mechanism of action.
Case Studies
- Study on Cholinesterase Inhibition :
- Anticancer Activity :
Q & A
Q. Challenges :
- Low solubility in aqueous buffers (use DMSO/EtOH co-solvents for crystallization) .
- Co-elution of regioisomers (optimize HPLC mobile phase: 0.1% TFA in acetonitrile/water) .
Advanced Solutions : - Chiral SFC for enantiomeric separation if asymmetric centers exist .
- Ion-pair chromatography for charged byproducts (e.g., unreacted azides) .
(Advanced) How to address regioselectivity in functionalizing the triazolopyrimidine core?
Strategies include:
- Directing groups : Install temporary protecting groups (e.g., Boc) to steer electrophilic substitution .
- Metal-mediated coupling : Use Pd-catalyzed C-H activation for C7 or C8 functionalization .
- pH control : Adjust to pH 8–9 for selective nucleophilic attack at the pyrimidine C6 position .
Validation : Isotopic labeling (²H/¹³C) to track reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
